molecular formula C17H13N3O2 B1248195 Circumdatin F

Circumdatin F

Cat. No. B1248195
M. Wt: 291.3 g/mol
InChI Key: QMACPZZZSHLKJM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Circumdatin F is a natural product found in Aspergillus ochraceus with data available.

Scientific Research Applications

Synthetic Methodology Development

Circumdatin F, along with circumdatin C, has been a subject of interest in synthetic organic chemistry due to its complex molecular structure featuring a 3H-quinazolin-4-one and a 1,4-benzodiazepin-5-one moiety. Witt and Bergman (2001) detailed the total syntheses of circumdatin F and C, highlighting the use of a tripeptide derivative as a key intermediate in the synthetic pathway. The process involved dehydration to a benzoxazine and subsequent rearrangements to form the final natural products, showcasing the potential of circumdatin F in advancing synthetic methodologies and the construction of complex molecular architectures (Witt & Bergman, 2001).

Enantioselective Synthesis and Analog Development

The enantioselective synthesis of circumdatin F has been reported, emphasizing its significance in the field of chiral chemistry. Luo et al. (2015) presented a concise and protecting-group-free enantioselective synthesis of circumdatins F and H. Their work extended to the synthesis of analogs of bioactive quinazolinobenzodiazepine alkaloids, underlining the role of circumdatin F in the development of novel drugs and the exploration of their biological activities (Luo et al., 2015).

Novel Compound Synthesis and Structural Revision

Witt and Bergman (2002) also investigated oxygen analogues of circumdatin F, providing insights into the structural diversity and synthetic possibilities of this molecule. Their research contributed to a new synthesis of circumdatin F, indicating its role in the discovery and synthesis of novel compounds (Witt & Bergman, 2002). Furthermore, the structural revision of circumdatins, including circumdatin F, was conducted by Ookura et al. (2008), showcasing the importance of accurate structural characterization in the understanding of natural products and their potential applications (Ookura et al., 2008).

Neuroprotective Potential

Circumdatin D, a compound related to circumdatin F, has demonstrated neuroprotective effects by attenuating pro-inflammatory responses and downregulating acetylcholinesterase activity, potentially offering insights into the therapeutic applications of circumdatin derivatives in neurodegenerative diseases (Zhang et al., 2020).

properties

Product Name

Circumdatin F

Molecular Formula

C17H13N3O2

Molecular Weight

291.3 g/mol

IUPAC Name

(7S)-7-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C17H13N3O2/c1-10-15-19-13-8-4-2-6-11(13)17(22)20(15)14-9-5-3-7-12(14)16(21)18-10/h2-10H,1H3,(H,18,21)/t10-/m0/s1

InChI Key

QMACPZZZSHLKJM-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1

Canonical SMILES

CC1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1

synonyms

circumdatin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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